Degradation Rate Tunability Over Three Orders of Magnitude via CPP:SA Copolymerization
The degradation rate of poly(CPP-SA) copolymers can be systematically varied from days to years by adjusting the CPP:SA molar ratio [1]. In contrast, aliphatic homopolymers like poly(SA) degrade completely within days, while aromatic homopolymers like poly(CPP) persist for over a year [1][2]. This tunability is unique to the CPP:SA system and is not achievable with alternative aromatic diacids such as isophthalic acid (IPA) or terephthalic acid (TA), which yield copolymers with less predictable erosion profiles [3].
| Evidence Dimension | Full weight loss period |
|---|---|
| Target Compound Data | CPP homopolymer: >1 year; CPP:SA 20:80 copolymer: ~3 weeks (70% degradation) [4] |
| Comparator Or Baseline | Sebacic acid (SA) homopolymer: days; CPH homopolymer: months [2] |
| Quantified Difference | Tunable range: 10⁻¹ to 10⁻⁴ mg/h/cm² for poly[bis(p-carboxyphenoxy) alkane anhydrides] [1]; >70% copolymer degradation in 3 weeks for 20:80 CPP:SA [4] |
| Conditions | In vitro hydrolysis in pH 7.4 phosphate buffer at 37°C; disk geometry |
Why This Matters
Enables precise matching of device lifetime to therapeutic need, from acute (days) to chronic (months) applications, without reformulation.
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